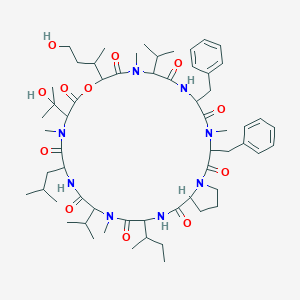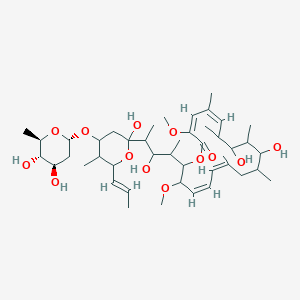
Xanthosine, 1-(1-propenyl)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthosine, 1-(1-propenyl)-, (Z)- is a naturally occurring compound that belongs to the family of purine nucleosides. It is a derivative of xanthine and is commonly found in various biological systems, including plants, animals, and microorganisms. Xanthosine has been the subject of extensive research in recent years due to its potential applications in various fields, including medicine, agriculture, and biotechnology.
Wirkmechanismus
The mechanism of action of xanthosine is not fully understood, but it is believed to involve several pathways, including the inhibition of enzymes involved in inflammation and the activation of antioxidant pathways. Xanthosine has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells.
Biochemical and Physiological Effects:
Xanthosine has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory pathways, the activation of antioxidant pathways, and the induction of apoptosis in cancer cells. Xanthosine has also been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using xanthosine in lab experiments is its availability and relatively low cost. Xanthosine is a naturally occurring compound and can be easily obtained from various sources. However, one of the limitations of using xanthosine in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on xanthosine, including its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Xanthosine may also have potential applications in agriculture, as it has been shown to improve plant growth and yield. Additionally, further research is needed to fully understand the mechanism of action of xanthosine and its effects on various biological pathways.
Synthesemethoden
Xanthosine can be synthesized through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create xanthosine from simpler compounds. Biosynthesis, on the other hand, involves the use of enzymes and biological pathways to produce xanthosine from precursor molecules. The biosynthesis of xanthosine is a complex process that involves several enzymatic reactions and pathways.
Wissenschaftliche Forschungsanwendungen
Xanthosine has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of research has been its use as a potential therapeutic agent in the treatment of various diseases. Xanthosine has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
140156-27-0 |
|---|---|
Produktname |
Xanthosine, 1-(1-propenyl)-, (Z)- |
Molekularformel |
C13H16N4O6 |
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(Z)-prop-1-enyl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H16N4O6/c1-2-3-16-11(21)7-10(15-13(16)22)17(5-14-7)12-9(20)8(19)6(4-18)23-12/h2-3,5-6,8-9,12,18-20H,4H2,1H3,(H,15,22)/b3-2-/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
MVCFQPFKXZNLAU-UEMXZQTKSA-N |
Isomerische SMILES |
C/C=C\N1C(=O)C2=C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CC=CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
CC=CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O |
Synonyme |
1-allylxanthosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)
![5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B233934.png)


![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)

![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)